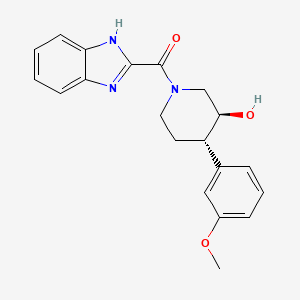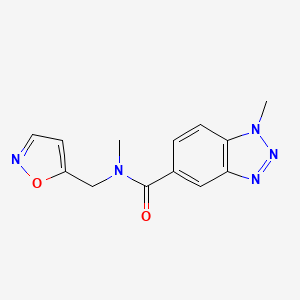![molecular formula C17H16N4O3 B3805758 2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3805758.png)
2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine
Vue d'ensemble
Description
2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring, an isoxazolidine ring, and an oxadiazole ring. The unique structural features of this compound make it an interesting molecule for the synthesis of new drugs and as a research tool for studying biological systems.
Mécanisme D'action
The mechanism of action of 2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully understood. However, it is believed that this compound interacts with specific biological targets in the body to produce its effects. The oxadiazole ring of this compound has been shown to have antimicrobial activity, while the isoxazolidine ring has been shown to have anticonvulsant activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine are not well characterized. However, studies have shown that this compound has antimicrobial, anticonvulsant, and anti-inflammatory properties. This compound has also been shown to have potential as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine in lab experiments is its unique structural features. This compound can be used as a starting material for the synthesis of new drug candidates that can target specific biological systems. However, one of the limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, which makes it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine. One potential direction is the development of new drug candidates that target specific biological systems. Another potential direction is the investigation of the anticonvulsant and anti-inflammatory properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent.
Applications De Recherche Scientifique
2-(2-isoxazolidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine has been used in various scientific research applications. One of the most significant applications of this compound is in the development of new drugs. The unique structural features of this compound make it an interesting molecule for the synthesis of new drugs that can target specific biological systems. This compound has been used as a starting material for the synthesis of various drug candidates that have shown promising results in preclinical studies.
Propriétés
IUPAC Name |
5-[6-(1,2-oxazolidin-2-yl)pyridin-3-yl]-3-(phenoxymethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-5-14(6-3-1)22-12-15-19-17(24-20-15)13-7-8-16(18-11-13)21-9-4-10-23-21/h1-3,5-8,11H,4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPMXMIXVIBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C2=NC=C(C=C2)C3=NC(=NO3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3805677.png)
![1-(3-methyl-2-furoyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B3805682.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3805698.png)
![6-methyl-5-{5-[2-(methylthio)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3805712.png)

![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}nicotinamide](/img/structure/B3805724.png)
![2-benzyl-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B3805730.png)
![N-ethyl-1-[4-methoxy-3-(methoxymethyl)benzyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B3805732.png)
![1-[(1-isopropyl-4-piperidinyl)acetyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3805743.png)
![2-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]isoxazolidine](/img/structure/B3805765.png)
![3-(2-fluorophenyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3805778.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3805783.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(2,3-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B3805794.png)